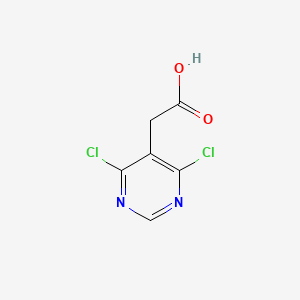

2-(4,6-Dichloropyrimidin-5-yl)acetic acid

描述

属性

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWWRGPXYMGOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-89-7 | |

| Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

From 4,6-Dihydroxypyrimidine Precursors

A common industrially viable method starts from 4,6-dihydroxypyrimidine derivatives, which are chlorinated to yield 4,6-dichloropyrimidine intermediates.

-

- 4,6-dihydroxypyrimidine is reacted with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperature conditions (0–90 °C).

- The reaction typically occurs in organic solvents such as dichloroethane or dichloromethane, with slow heating to reflux to facilitate chlorination.

- After reaction completion, the mixture is quenched in cold water, and the organic phase is extracted and purified to isolate 4,6-dichloropyrimidine.

Alternative Methods

- Direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using halomethylenimminium salts (Vilsmeier reagents) has also been reported, providing access to dichloropyrimidine derivatives, although these methods may be more complex and less scalable.

Introduction of the Acetic Acid Side Chain

Via Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate Intermediate

-

- 4,6-dichloropyrimidine is reacted with methyl bromoacetate in the presence of a base such as potassium carbonate.

- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to promote nucleophilic substitution at the 5-position of the pyrimidine ring.

- This yields methyl 2-(4,6-dichloropyrimidin-5-yl)acetate as an ester intermediate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 4,6-dichloropyrimidine, methyl bromoacetate, K₂CO₃, DMF, elevated temp | Efficient substitution at 5-position |

Hydrolysis to this compound

- The ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free acid.

- Hydrolysis conditions typically involve refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous media | Conversion of ester to acid |

Alternative Synthetic Route via Aldehyde Intermediate

A related method involves the preparation of 4,6-dichloropyrimidine-5-acetaldehyde as an intermediate, which can be further oxidized or converted to the acetic acid derivative.

This method is advantageous for its use of readily available raw materials and moderate reaction conditions, yielding high purity intermediates suitable for industrial application.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

The chlorination step is critical for obtaining the dichloropyrimidine core with high purity and yield. Use of phosphorus oxychloride under controlled conditions is preferred industrially due to scalability and manageable toxicity compared to other chlorinating agents.

The nucleophilic substitution with methyl bromoacetate is a well-established method for introducing the acetic acid side chain in ester form, which can be hydrolyzed to the acid. This step benefits from the use of polar aprotic solvents and bases that promote substitution without ring degradation.

Alternative methods involving Vilsmeier reagents or direct chlorination of amino-substituted pyrimidines are less common for this specific acid but are useful in related pyrimidine chemistry.

The described methods avoid highly toxic oxidizing agents and employ moderate temperatures and straightforward purification, making them suitable for industrial scale-up.

化学反应分析

Types of Reactions

2-(4,6-Dichloropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and reduced forms of the original compound .

科学研究应用

Medicinal Applications

Antiviral Properties

One of the most significant applications of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid is in the development of antiviral agents. It serves as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial for treating viral infections. Research has indicated that derivatives of pyrimidine compounds exhibit inhibitory effects against various viruses, making them valuable in antiviral drug development .

Anti-inflammatory Activity

Studies have shown that related pyrimidine compounds can inhibit nitric oxide (NO) production in immune-activated cells, suggesting potential anti-inflammatory properties. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have been demonstrated to suppress NO production significantly, indicating their potential as anti-inflammatory agents . The inhibition of NO production is crucial as excessive NO is associated with inflammatory diseases.

Cancer Therapy

Pyrimidine derivatives, including those related to this compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The modulation of CDK activity can lead to the development of novel cancer therapies aimed at controlling tumor growth and proliferation .

Agricultural Applications

Herbicide Development

The structure of this compound lends itself to modifications that can enhance herbicidal activity. Research into pyrimidine derivatives has shown promise in developing selective herbicides that target specific weeds while minimizing damage to crops. Such compounds can interfere with plant growth and development pathways, making them effective as herbicides .

Plant Growth Regulators

There is potential for using pyrimidine derivatives as plant growth regulators. By influencing hormonal pathways in plants, these compounds can enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying on synthetic fertilizers .

Chemical Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of a wide range of novel compounds with potential applications across multiple fields, including pharmaceuticals and agrochemicals .

Intermediate in Chemical Reactions

The compound can be utilized as an intermediate in synthesizing more complex molecules. For example, it can be reacted with other functional groups to yield products with enhanced biological activities or improved physicochemical properties. This versatility makes it an important compound in synthetic organic chemistry .

Summary Table of Applications

作用机制

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

相似化合物的比较

Key Observations :

- Chlorine substituents (as in the parent compound) enhance electrophilicity, facilitating nucleophilic displacement reactions, but reduce aqueous solubility compared to amino or methyl groups .

- Phenyl or bulky alkyl groups (e.g., sec-butyl) increase lipophilicity, favoring blood-brain barrier penetration but complicating synthetic purification .

生物活性

2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features two chlorine substitutions on the pyrimidine ring, which may enhance its reactivity and interaction with biological targets. Research has indicated that this compound could serve as an enzyme inhibitor and may play a role in modulating nucleic acid functions.

The molecular formula of this compound is C₆H₄Cl₂N₂O₂, and its structure includes:

- Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.

- Acetic acid moiety : Contributing to its acidity and potential interactions with biological systems.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is crucial for its potential therapeutic applications.

- Interaction with Nucleic Acids : It may influence DNA replication and transcription processes, suggesting a role in gene regulation.

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound is presented below:

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the inhibitory effects of this compound on human adenylate kinase (hAdK). The results indicated that the compound significantly reduced enzyme activity at concentrations ranging from 0.01 µM to 50 µM, demonstrating its potential as a therapeutic agent for conditions involving adenylate kinase dysregulation.

-

Nucleic Acid Interaction :

- Research involving the compound's interaction with nucleic acids suggested that it could interfere with DNA replication mechanisms. This was evidenced by assays showing altered transcription levels in the presence of the compound.

-

Nitric Oxide Production :

- In vitro studies using mouse peritoneal cells showed that this compound inhibited nitric oxide production significantly at concentrations as low as 2.5 µM, indicating a strong immunomodulatory effect.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4,6-Dichloropyrimidin-5-yl)acetic acid?

- Methodology :

-

Step 1 : Start with 4,6-dichloropyrimidine derivatives as precursors. For example, halogenation of pyrimidine rings using POCl₃ or PCl₅ under reflux conditions can introduce chlorine atoms at the 4- and 6-positions .

-

Step 2 : Introduce the acetic acid moiety via nucleophilic substitution. React 4,6-dichloro-5-substituted pyrimidine (e.g., 4,6-dichloro-5-iodopyrimidine) with a malonate ester, followed by hydrolysis and decarboxylation to yield the acetic acid group .

-

Step 3 : Purify via recrystallization or column chromatography. Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., related compounds show m.p. 159–161 °C) .

- Key Considerations :

-

Optimize reaction temperature (typically 80–120°C) and solvent (e.g., DMF or THF) to balance reactivity and stability of intermediates.

Q. How can spectroscopic methods characterize this compound?

- Methodology :

-

NMR : Use and NMR to confirm structure. For related dichloropyrimidines, expect:

-

: δ 3.52 (d, J=2.7 Hz, CH₂), δ 7.50 (bs, NH₂) for amine protons .

-

: Peaks at ~160 ppm (pyrimidine C-2, C-4, C-6) and ~113 ppm (C-5) .

-

IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

-

Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 201/203 [M⁺] for dichloropyrimidine analogs) .

- Data Interpretation :

-

Compare with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

-

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

-

First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

-

Storage : Keep in airtight containers away from light and moisture. Store at 2–8°C for long-term stability .

- Hazard Classification :

-

Acute toxicity (Oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

- Methodology :

-

DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the pyrimidine C-5 position. Compare activation energies for different leaving groups (e.g., Cl vs. Br) .

-

Docking Studies : Screen for biological activity by docking the compound into enzyme active sites (e.g., β-glucuronidase) using AutoDock Vina. Validate with in vitro assays .

- Case Study :

-

For antiglycation activity, IC₅₀ values of ~240 μM were observed in analogs, suggesting potential for diabetes-related research .

Q. What strategies optimize its use in multicomponent reactions (MCRs) for drug synthesis?

- Methodology :

-

Ugi Reaction : Combine with amines, aldehydes, and isocyanides to generate peptidomimetics. Optimize solvent (e.g., MeOH) and catalyst (e.g., Sc(OTf)₃) for yield improvement .

-

Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Example :

-

AZD8931, a quinazoline derivative, was synthesized in 11 steps with 2–5% yield via iterative coupling reactions .

Q. How does electronic structure influence its reactivity in cross-coupling reactions?

- Methodology :

-

Hammett Analysis : Measure substituent effects using σ values. Electron-withdrawing Cl groups enhance electrophilicity at C-5, facilitating Pd-catalyzed couplings .

-

Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 ≈ −1.2 V vs. Ag/AgCl) to predict stability under catalytic conditions .

- Key Insight :

-

The electron-deficient pyrimidine ring increases oxidative addition efficiency in Pd-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。